1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene
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Overview
Description
1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene is an organic compound with the molecular formula C10H14OS2 It is a derivative of benzene, characterized by the presence of methylsulfanyl and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-2-methoxybenzene with methylthiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the methoxy group is replaced by the methylsulfanyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of methylsulfanyl and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-Methoxy-2-(methylthio)benzene: Similar structure but lacks the additional methylsulfanyl group.
2-Methoxythiophenol: Contains a methoxy group and a thiol group attached to the benzene ring.
1-Methoxy-2-methylbenzene: Contains a methoxy group and a methyl group attached to the benzene ring.
Uniqueness: 1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene is unique due to the presence of both methylsulfanyl and methoxy groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
72064-67-6 |
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Molecular Formula |
C11H16OS2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
1-methyl-2-(methylsulfanylmethoxy)-3-(methylsulfanylmethyl)benzene |
InChI |
InChI=1S/C11H16OS2/c1-9-5-4-6-10(7-13-2)11(9)12-8-14-3/h4-6H,7-8H2,1-3H3 |
InChI Key |
BGNWMGVAXCBKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CSC)OCSC |
Origin of Product |
United States |
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